molecular formula C6H10O3 B2786684 3-Hydroxy-3-methylpent-4-enoic acid CAS No. 38004-74-9

3-Hydroxy-3-methylpent-4-enoic acid

Cat. No.: B2786684
CAS No.: 38004-74-9
M. Wt: 130.143
InChI Key: JZWQNRBDWROLMD-UHFFFAOYSA-N
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Description

3-Hydroxy-3-methylpent-4-enoic acid is an organic compound with the molecular formula C6H10O3 and a molecular weight of 130.14 g/mol . It is characterized by the presence of a hydroxyl group (-OH) and a double bond within its structure, making it a versatile compound in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-methylpent-4-enoic acid can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-buten-1-ol with an oxidizing agent to introduce the hydroxyl group . Another method includes the use of organometallic reagents in the presence of a catalyst to form the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions using environmentally benign oxidizing agents. The process is optimized for high yield and purity, ensuring the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-methylpent-4-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxy-3-methylpent-4-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-methylpent-4-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bond allow it to participate in various biochemical reactions, influencing metabolic processes and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-3-methylpent-4-enoic acid is unique due to its specific structure, which includes both a hydroxyl group and a double bond. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

3-hydroxy-3-methylpent-4-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-3-6(2,9)4-5(7)8/h3,9H,1,4H2,2H3,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWQNRBDWROLMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(C=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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